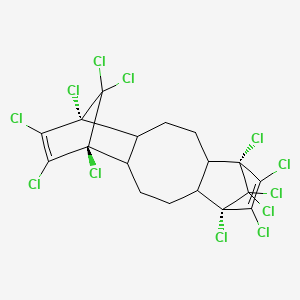

Dechlorane plus

Description

Properties

IUPAC Name |

1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl12/c19-9-10(20)15(25)7-3-4-8-6(2-1-5(7)13(9,23)17(15,27)28)14(24)11(21)12(22)16(8,26)18(14,29)30/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQQAJOWXNCOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCC3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027750 | |

| Record name | Dechlorane Plus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless solid; [Merck Index] White odorless solid; [HSDB] White odorless free-flowing powder; [MSDSonline] | |

| Record name | 1,4:7,10-Dimethanodibenzo[a,e]cyclooctene, 1,2,3,4,7,8,9,10,13,13,14,14-dodecachloro-1,4,4a,5,6,6a,7,10,10a,11,12,12a-dodecahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dechlorane plus | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 4.4X10-8 mg/L, Soluble in o-dichlorobenzene, Solubility in g/100 g: benzene (2.0), xylene (1.0), styrene (1.8), trichloroethylene (1.4), methylethylketone (0.7), n-butyl acetate (0.7), hexane (0.1), methyl alcohol (0.1) (all at 25 °C) | |

| Record name | Dechlorane plus | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.8 g/cu cm | |

| Record name | Dechlorane plus | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure = 6X10-3 mm Hg at 200 °C | |

| Record name | Dechlorane plus | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystalline powder | |

CAS No. |

13560-89-9 | |

| Record name | Dechlorane Plus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13560-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dechlorane plus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013560899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4:7,10-Dimethanodibenzo[a,e]cyclooctene, 1,2,3,4,7,8,9,10,13,13,14,14-dodecachloro-1,4,4a,5,6,6a,7,10,10a,11,12,12a-dodecahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dechlorane Plus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dechlorane plus | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>325 °C | |

| Record name | Dechlorane plus | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dechlorane Plus environmental fate and transport mechanisms

An In-depth Technical Guide to the Environmental Fate and Transport Mechanisms of Dechlorane Plus

Introduction

This compound (DP), a polychlorinated flame retardant, has been used for decades as a substitute for Mirex.[1][2] Its high thermal stability, low cost, and effectiveness made it a popular choice for various applications, including electrical wire and cable coatings, computer connectors, and roofing materials.[3][4][5] However, its chemical properties also contribute to its persistence in the environment, potential for bioaccumulation, and long-range transport, leading to its classification as a persistent organic pollutant (POP) under the Stockholm Convention.[4][6][7] This technical guide provides a comprehensive overview of the environmental fate and transport mechanisms of this compound, intended for researchers, scientists, and professionals in drug development and environmental science.

This compound is a commercial mixture of two stereoisomers: syn-DP and anti-DP, typically found in a ratio of approximately 1:3.[5][7][8] The differential behavior of these isomers in the environment is a key aspect of its fate and transport.

Environmental Persistence and Degradation

This compound is highly persistent in the environment due to its chemical structure. Its estimated half-life in water is over 24 years, with minimal anaerobic degradation reported.[1][9]

Photodegradation: Photodegradation is considered a potential mechanism for the removal of DP from the environment.[10] Studies have shown that DP can degrade under UV-C light (200-280 nm) following pseudo-first-order kinetics.[10] The primary degradation products are lower-chlorinated DPs, formed through reductive dechlorination.[10] However, the effectiveness of photodegradation for particulate-bound DP in the atmosphere may be limited due to light shielding by aerosols.[11] There is a negligible difference in the photodegradation rates of syn- and anti-DP isomers.[10]

Biodegradation: Biodegradation of this compound is generally very slow.[12] Studies using activated sludge have shown minimal to no degradation over several weeks.[12] The low water solubility and high lipophilicity of DP limit its bioavailability to microorganisms.[13]

Long-Range Environmental Transport

The presence of this compound in remote regions such as the Arctic and Antarctic, far from its production and use sites, provides strong evidence of its potential for long-range environmental transport.[1][6][13] Atmospheric transport is the primary mechanism for its global distribution.[6][14] DP is expected to exist predominantly in the particulate phase in the atmosphere due to its low vapor pressure and can be removed by wet or dry deposition.[12] Both syn- and anti-DP isomers are considered equally capable of long-range transport in the air.[15][16]

Below is a diagram illustrating the atmospheric transport and deposition cycle of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. toxicslink.org [toxicslink.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. getenviropass.com [getenviropass.com]

- 5. toxicslink.org [toxicslink.org]

- 6. Frontiers | Spatial distribution of this compound and dechlorane related compounds in European background air [frontiersin.org]

- 7. chm.pops.int [chm.pops.int]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound and Related Compounds in Food—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photodegradation of this compound in n-nonane under the irradiation of xenon lamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C18H12Cl12 | CID 26111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chm.pops.int [chm.pops.int]

- 14. Sources and environmental behavior of this compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Dechlorane Plus sources and emissions inventory

An In-depth Technical Guide to Dechlorane Plus: Sources and Emissions Inventory

Introduction

This compound (DP), chemically known as 1,2,3,4,7,8,9,10,13,13,14,14-dodecachloro-1,4,4a,5,6,6a,7,10,10a,11,12,12a-dodecahydro-1,4:7,10-dimethanodibenzo[a,e]cyclooctene, is a polychlorinated flame retardant (FR) that has been in commercial use since the 1960s.[1] It was introduced as a substitute for Mirex, another chlorinated flame retardant that was banned due to its environmental persistence and toxicity.[2][3] The technical DP mixture is composed of two stereoisomers: syn-DP and anti-DP.[1] Commercial formulations typically contain these isomers in a ratio of approximately 1:3 (syn-DP to anti-DP).[1][4]

Due to its chemical stability, persistence, potential for bioaccumulation, and long-range environmental transport, this compound was listed for elimination under the Stockholm Convention on Persistent Organic Pollutants (POPs) in May 2023.[2][5] This guide provides a comprehensive overview of the production, use, emission sources, and environmental levels of this compound, as well as the standard analytical methodologies for its detection.

Production and Usage

Production History and Volumes

This compound has been produced by a limited number of manufacturers globally.

-

United States: Production began in the 1960s by Hooker Chemicals and Plastics Corporation (now Occidental Chemical Company - OxyChem) in Niagara Falls, New York. This facility was considered a high-production-volume site, with an estimated annual output of 450-4,500 tonnes from 1986. Production at this site reportedly ceased in 2016.[1][6]

-

China: The Anpon Electrochemical Co. began manufacturing DP in 2003, with reported annual production volumes between 300 and 1,000 tonnes.[1][6] This may now be the sole global manufacturing facility.[6]

The total global production of DP is estimated to be between 750 and 6,000 tonnes per year.[6]

Commercial Applications

This compound is an additive flame retardant, meaning it is physically mixed with the polymer rather than chemically bonded. Its primary function is to inhibit or delay combustion in various materials. Key applications include:

-

Automotive Industry: A significant portion (70-90%) of global DP use is in motor vehicles, primarily in cables and wires.[6] It is also used in powertrain, cooling, chassis, and bodywork parts.[1]

-

Electrical and Electronics: It is extensively used in electrical wire and cable coatings, as well as in hard plastic connectors for televisions and computer monitors.[1][4]

-

Building Materials: DP is incorporated into plastic roofing materials.[1]

-

Polymeric Systems: It serves as a non-plasticizing flame retardant in various polymers, including nylon, polypropylene, and polyester (B1180765) resins.[1][7]

Sources and Emissions to the Environment

Emissions of this compound occur throughout its entire lifecycle, from manufacturing to disposal.[6] The primary release pathways are to wastewater and the atmosphere.[1]

Lifecycle Emissions Inventory

Estimates suggest the majority of global DP emissions originate from the manufacturing stage, followed by waste processing.

| Lifecycle Stage | Estimated Contribution to Global Emissions |

| Manufacturing of DP | ~ 54% |

| Waste Dismantling and Recycling | ~ 35.9% |

| Landfills | ~ 4.3% |

| Polymer Compounding and Conversion | A major source during the post-manufacturing phase |

(Data sourced from the Stockholm Convention's Draft Risk Management Evaluation)[6]

Emission Pathways

-

Manufacturing: The production process itself is the largest source of emissions, likely through wastewater discharges and atmospheric releases from the manufacturing facilities.[6]

-

Industrial Use: The handling of polymer raw materials and the processes of compounding (mixing DP into polymers) and conversion (molding treated polymers into products) are significant secondary sources of release.[6]

-

Product Use and Aging: While in service, products containing DP can release the chemical into the environment, for example, through abrasion of plastic parts or volatilization into indoor and outdoor air.

-

Waste Management: End-of-life products are a major source of environmental contamination. High concentrations of DP are found near electronic waste (e-waste) recycling plants.[6][8] Landfill leachate and runoff, as well as emissions from waste incineration, also contribute to its release.[1]

Environmental Concentrations

DP has been detected globally in various environmental matrices, from industrial hotspots to remote polar regions, confirming its potential for long-range atmospheric transport.[9][10]

Atmospheric Concentrations

The following table summarizes reported atmospheric concentrations of this compound in various regions.

| Location / Study Type | Isomer | Concentration Range (pg/m³) |

| European Background Air | syn-DP | |

| anti-DP | ||

| Arctic (Zeppelin Station, 2017) | syn-DP | <0.02 - 0.16 |

| anti-DP | <0.05 - 0.21 | |

| Near Chinese Production Facility | Total DP | 7,737 - 26,734 |

| Global Atmospheric Passive Sampling | Total DP | Non-detect - 30 |

(Data sourced from Frontiers in Environmental Science, and Environmental Science & Technology Letters)[3][9][11]

Concentrations in Other Media

DP has been widely detected in sediment, biota, and human tissues.

| Matrix | Location | Concentration Range |

| Sediment | Lake Ontario | 0.12 mg/kg |

| Human Serum | Thyroid Patients | 2.45 - 141.25 ng/g (lipid weight) |

(Data sourced from ResearchGate and Vertex AI Search)[4][12]

Experimental Protocols: Analysis of this compound

The detection and quantification of this compound in environmental and biological samples require sophisticated analytical techniques due to its complex matrix and low concentrations.

Sample Preparation

-

Extraction: The initial step involves extracting the analytes from the sample matrix. Toluene (B28343) is a commonly used solvent for solid samples like polymers, soil, or sediment.[13][14] The extraction is often performed using an orbital shaker or Soxhlet apparatus.[13]

-

Polymer Precipitation: For extracts from plastic samples, a non-solvent like n-hexane is added to the toluene extract to precipitate the dissolved polymers, which are then removed by filtration.[13]

-

Cleanup (Purification): The crude extract contains co-extracted interferences (e.g., lipids, other organic compounds) that must be removed.

-

Silica (B1680970) Gel Chromatography: This is a common method where the extract is passed through a cartridge containing silica. DP is eluted with a non-polar solvent like cyclohexane (B81311) or hexane.[15]

-

Acid Treatment: A strong acid, such as sulfuric acid impregnated on silica gel, is used to destroy acid-labile interferences.[13]

-

Gel Permeation Chromatography (GPC): Bio-Beads SX3 sorbent can be used to separate DP from larger molecules like lipids based on size.[15]

-

Instrumental Analysis

-

Gas Chromatography (GC): The purified extract is injected into a GC, which separates the different compounds in the mixture. A DB-5HT capillary column is often used for this purpose.[13]

-

Mass Spectrometry (MS): The separated compounds are then introduced into a mass spectrometer for detection and quantification. High-resolution mass spectrometry (HRMS) is preferred for its high selectivity and sensitivity, allowing for accurate identification of DP isomers.[15][16] Electron capture negative ionization (ECNI) is an effective ionization technique for highly chlorinated compounds like DP.

-

Quantification: For accurate and reliable results, isotope dilution is the method of choice. This involves spiking the sample with a known amount of a ¹³C-labeled internal standard (e.g., ¹³C-labeled anti-Dechlorane Plus) prior to extraction. The ratio of the native analyte to the labeled standard is used for quantification, which corrects for any losses during sample preparation.[13][15]

Visualizations

This compound Lifecycle and Emission Pathways

Caption: Lifecycle of this compound from production to environmental release and uptake.

Analytical Workflow for this compound in Environmental Samples

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. getenviropass.com [getenviropass.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. apaengineering.com [apaengineering.com]

- 6. chm.pops.int [chm.pops.int]

- 7. toxicslink.org [toxicslink.org]

- 8. Sources and environmental behaviors of this compound and related compounds - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sources and environmental behavior of this compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Spatial distribution of this compound and dechlorane related compounds in European background air [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. ipcp.ch [ipcp.ch]

- 14. fead.be [fead.be]

- 15. shop.fera.co.uk [shop.fera.co.uk]

- 16. Determination of this compound and related compounds (dechlorane 602, 603 and 604) in fish and vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

Dechlorane Plus in the Soil Environment: A Technical Guide to its Persistence and Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dechlorane Plus (DP), a chlorinated flame retardant, is a persistent organic pollutant (POP) characterized by its stability and resistance to environmental degradation.[1] This technical guide provides a comprehensive overview of the current scientific understanding of DP's persistence and degradation pathways in soil. It synthesizes quantitative data on its degradation rates, details common experimental protocols for its study, and visualizes its transformation processes. The remarkable stability of DP's chemical structure contributes to its long half-life in soil, posing challenges for natural attenuation.[1] Degradation, when it occurs, proceeds slowly, primarily through biotic and abiotic pathways, with anaerobic dechlorination being a key mechanism. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the study of persistent organic pollutants and for professionals in drug development who require a thorough understanding of the environmental fate of halogenated compounds.

Persistence of this compound in Soil

This compound exhibits a high degree of persistence in the soil environment, largely due to its chemical structure, which is resistant to breakdown.[1] Its persistence is often quantified by its soil half-life (DT50), which can vary significantly depending on soil type, organic matter content, microbial activity, and redox conditions.

Quantitative Degradation Data

The following table summarizes the reported half-lives of this compound isomers in soil under various experimental conditions.

| Soil Type/Condition | Isomer | Half-life (days) | Reference/Notes |

| Rhizosphere Soil (with rice plants) | Total DP | 105 | Microbial degradation, bound-residue formation, and plant uptake contributed to dissipation.[2][3] |

| Soil-Rice System | syn-DP | 72.96 - 81.55 | [4] |

| anti-DP | 169.06 - 198.04 | [4] | |

| Not Specified | Total DP | > 180 | Recent laboratory study confirming high persistence. |

Note: The difference in half-lives between the syn- and anti-isomers suggests stereoselective degradation processes in the soil environment.[4]

Degradation Pathways of this compound in Soil

The degradation of this compound in soil is a slow process involving both biotic and abiotic mechanisms. The primary transformation pathway identified is dechlorination, particularly under anaerobic conditions.

Biotic Degradation

Microbial activity plays a role in the breakdown of DP, although the specific enzymes responsible are not yet fully characterized. Studies have shown that both syn- and anti-DP can undergo microbial degradation.[3] The rhizosphere, the soil region around plant roots, appears to be a hotspot for DP degradation due to higher microbial biomass and activity.[2][3]

Under anaerobic conditions, DP can undergo reductive dechlorination, where chlorine atoms are sequentially removed from the molecule. This process has been observed in sewage sludge, leading to the formation of monohydrodechlorinated products.[5][6] It is suggested that anti-DP may be more susceptible to anaerobic degradation than syn-DP.[5][6]

Abiotic Degradation

Abiotic degradation of DP in soil is considered to be very limited. Its stable chemical structure is resistant to hydrolysis and photolysis, especially when sorbed to soil particles. Mechanochemical degradation, through co-grinding with reactive minerals, has been shown to be effective in laboratory settings but is not a significant natural attenuation pathway.

Degradation Products

The primary degradation products of this compound identified in soil and related matrices are monohydrodechlorinated DP isomers. Further dechlorination products may exist but are often difficult to detect due to their low concentrations and the complexity of the soil matrix.

Experimental Protocols

This section outlines common methodologies used in the study of this compound degradation in soil.

Soil Microcosm Studies

Soil microcosm studies are frequently employed to investigate the fate and degradation of DP under controlled laboratory conditions.

Objective: To determine the degradation rate and identify transformation products of this compound in a specific soil type.

Materials:

-

Test soil, sieved to <2 mm

-

This compound (analytical standard)

-

¹⁴C-labeled this compound (for mineralization studies)

-

Sterile water

-

Microcosm vessels (e.g., glass jars with airtight lids)

-

Incubator

Procedure:

-

Soil Preparation: The test soil is characterized for its physicochemical properties (pH, organic carbon content, texture). A portion of the soil may be sterilized (e.g., by autoclaving or gamma irradiation) to serve as an abiotic control.

-

Spiking: A known amount of this compound, dissolved in a suitable solvent (e.g., acetone), is added to the soil. For mineralization studies, a mixture of labeled and unlabeled DP is used. The solvent is allowed to evaporate completely.

-

Incubation: The spiked soil is brought to a specific moisture content (e.g., 60% of water holding capacity) and placed in the microcosm vessels. The vessels are incubated in the dark at a constant temperature (e.g., 25°C) for a predetermined period (e.g., up to 180 days). For anaerobic studies, the headspace of the vessels is purged with an inert gas like nitrogen.

-

Sampling: At specified time intervals, replicate microcosms are sacrificed for analysis.

-

Extraction: Soil samples are extracted to recover this compound and its degradation products. Common extraction techniques include ultrasonication or accelerated solvent extraction (ASE) with organic solvents such as a mixture of n-hexane and dichloromethane.[7]

-

Analysis: The extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify DP and its metabolites.

Analytical Methods

The analysis of this compound and its degradation products in soil samples typically involves the following steps:

-

Extraction: As described in the microcosm protocol.

-

Cleanup: The crude extract is cleaned to remove interfering substances from the soil matrix. This is often achieved using solid-phase extraction (SPE) with cartridges containing materials like Florisil or silica (B1680970) gel.

-

Instrumental Analysis: The cleaned extract is analyzed using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC): A capillary column (e.g., DB-5MS) is used to separate the DP isomers and their degradation products. The oven temperature is programmed to achieve optimal separation.

-

Mass Spectrometry (MS): Electron capture negative ionization (ECNI) is a common ionization technique for the sensitive detection of halogenated compounds like DP. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance selectivity and sensitivity for the target analytes.

-

Visualizations

Degradation Pathway of this compound

Caption: Simplified degradation pathway of this compound in soil.

Experimental Workflow for Soil Microcosm Study

Caption: General workflow for a soil microcosm degradation study.

Conclusion

This compound is a highly persistent contaminant in the soil environment. Its degradation is a slow process dominated by anaerobic dechlorination, leading to the formation of monohydrodechlorinated products. The rhizosphere can enhance the dissipation of DP. Understanding the factors that influence its persistence and the mechanisms of its degradation is crucial for assessing the environmental risks associated with this compound and for developing potential remediation strategies. Further research is needed to identify the specific microorganisms and enzymes involved in its biotic degradation and to fully elucidate the complex degradation pathways in various soil types.

References

- 1. researchgate.net [researchgate.net]

- 2. A simple method to determine mineralization of (14) C-labeled compounds in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fractions Transformation and Dissipation Mechanism of this compound in the Rhizosphere of the Soil-Plant System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. conferences.com.au [conferences.com.au]

- 7. oaepublish.com [oaepublish.com]

Dechlorane Plus in Aquatic Environments: A Technical Guide to its Bioaccumulation and Biomagnification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dechlorane Plus (DP) is a high-production-volume chlorinated flame retardant that has been in use for decades as a substitute for the now-banned Mirex.[1][2][3][4][5] Its chemical structure consists of two stereoisomers, syn-DP and anti-DP, which are typically present in a 1:3 ratio in commercial mixtures.[1][6] Despite its large molecular size and high lipophilicity, DP has been detected in various environmental compartments, including air, water, sediment, and biota, even in remote regions like the Arctic and Antarctic.[2][5][7][8] This widespread presence, coupled with its persistence, raises concerns about its potential for bioaccumulation and biomagnification in aquatic food webs, posing a potential risk to both wildlife and human health.[3][4] This technical guide provides an in-depth overview of the current scientific understanding of DP's behavior in aquatic ecosystems, focusing on its bioaccumulation and biomagnification, with detailed data, experimental protocols, and visual representations of key processes.

Mechanisms of Bioaccumulation and Biomagnification

The bioaccumulation of this compound in aquatic organisms is a complex process influenced by various factors, including the organism's trophic level, lipid content, and metabolic capabilities. As a lipophilic compound, DP tends to accumulate in the fatty tissues of organisms.[1] The transfer and increasing concentration of DP through successive trophic levels is known as biomagnification.

Several key metrics are used to quantify the bioaccumulation and biomagnification potential of DP:

-

Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water. High BCF values for both syn-DP (5700 L/kg) and anti-DP (9300 L/kg) in common carp (B13450389) indicate a significant potential for bioconcentration in aquatic organisms.[9]

-

Bioaccumulation Factor (BAF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding environment (water, in the case of aquatic organisms). Log BAF values for total DP have been observed to range from 2.13 to 4.40 in various aquatic species, with many exceeding the bioaccumulative threshold of 3.70 (BAF > 5000).[6][10]

-

Biota-Sediment Accumulation Factor (BSAF): A measure of the bioaccumulation potential of a chemical from sediment into an organism. Studies have shown that BSAF values for DP isomers can be relatively low, suggesting that sediment may not be the primary route of exposure for some fish species.[11][12] However, these values can be inconsistent and may be influenced by factors like hydrophobicity.[11]

-

Trophic Magnification Factor (TMF) and Food Web Magnification Factor (FWMF): These metrics describe the extent to which a contaminant's concentration increases with each trophic level in a food web. TMFs and FWMFs greater than 1 indicate that the chemical is biomagnifying. Numerous studies have reported TMFs for both syn-DP and anti-DP that are significantly greater than 1, confirming the biomagnification potential of this compound in aquatic food webs.[10][13][14][15]

Isomer-specific bioaccumulation is a notable characteristic of DP. Generally, a depletion of the anti-DP isomer is observed in biota compared to the commercial mixture and abiotic samples.[6][10][14] This suggests that anti-DP may be more readily metabolized or selectively excreted by organisms.[1][6][10][14][16] However, the biomagnification potential of the two isomers can vary between different food webs and species.[10][13][16]

Quantitative Data on this compound in Aquatic Food Webs

The following tables summarize quantitative data on this compound concentrations, bioaccumulation factors, and trophic magnification factors from various studies in different aquatic ecosystems.

Table 1: this compound Concentrations in Aquatic Biota

| Location | Species | Sample Type | syn-DP Concentration (ng/g lipid weight) | anti-DP Concentration (ng/g lipid weight) | Total DP Concentration (ng/g lipid weight) | Reference |

| Highly Contaminated Reservoir, South China | Various aquatic species | Whole body/muscle | - | - | 19.1 - 9630 | [10][14] |

| Fildes Peninsula, Antarctica | Various marine species | - | - | - | 0.25 - 6.81 | [13] |

| Lake Winnipeg, Canada | Food web components | - | - | - | - | [6][10] |

| Lake Ontario, Canada | Food web components | - | - | - | - | [6][10] |

| Great Lakes, USA/Canada | Lake trout or walleye | Composite samples | - | - | - | [17] |

Table 2: Bioaccumulation and Biomagnification Factors for this compound

| Factor | Isomer | Value | Organism/Food Web | Location | Reference |

| Trophic Magnification Factor (TMF) | syn-DP | 11.3 | Freshwater food web | Highly Contaminated Reservoir, South China | [10][14] |

| Trophic Magnification Factor (TMF) | anti-DP | 6.6 | Freshwater food web | Highly Contaminated Reservoir, South China | [10][14] |

| Trophic Magnification Factor (TMF) | anti-DP | 2.54 | Lake Winnipeg food web | Lake Winnipeg, Canada | [6][10] |

| Food Web Magnification Factor (FWMF) | syn-DP | >1 | Antarctic marine food web | Fildes Peninsula, Antarctica | [13] |

| Food Web Magnification Factor (FWMF) | anti-DP | >1 | Antarctic marine food web | Fildes Peninsula, Antarctica | [13] |

| Bioconcentration Factor (BCF) (L/kg) | syn-DP | 5700 | Common carp | Laboratory study | [9] |

| Bioconcentration Factor (BCF) (L/kg) | anti-DP | 9300 | Common carp | Laboratory study | [9] |

| Bioaccumulation Factor (BAF) (log BAF) | Total DP | 2.13 - 4.40 | Various aquatic species | Highly Contaminated Reservoir, South China | [6][10] |

| Biota-Sediment Accumulation Factor (BSAF) | syn-DP | 0.007 - 0.06 | Bottom fish | Electronic waste recycling site, South China | [11][12] |

| Biota-Sediment Accumulation Factor (BSAF) | anti-DP | 0.001 - 0.025 | Bottom fish | Electronic waste recycling site, South China | [11][12] |

Experimental Protocols

The study of this compound in aquatic ecosystems involves a series of well-defined experimental protocols for sample collection, preparation, and analysis.

Sample Collection and Preparation

-

Biota: Aquatic organisms are collected from the study site. Muscle tissue is typically dissected for analysis, although other tissues like the liver, gonads, and serum may also be analyzed to investigate tissue-specific accumulation.[1] Samples are often freeze-dried and ground into a fine powder.

-

Sediment and Water: Sediment and water samples are collected from the same locations as the biota to assess environmental concentrations and calculate accumulation factors.

Extraction and Cleanup

-

Soxhlet Extraction: A common method for extracting DP from solid samples like biota and sediment. The powdered sample is placed in a thimble and extracted with a suitable solvent (e.g., a mixture of hexane (B92381) and dichloromethane) for an extended period.

-

Solid-Phase Extraction (SPE): Used for extracting DP from water samples. The water sample is passed through a cartridge containing a solid adsorbent that retains the DP, which is then eluted with a solvent.

-

Cleanup: The crude extracts are subjected to a cleanup procedure to remove interfering compounds. This often involves techniques like gel permeation chromatography (GPC) and silica (B1680970) gel or Florisil column chromatography.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): The primary analytical technique for the quantification of this compound. The two isomers, syn-DP and anti-DP, can be separated and quantified using this method. Electron capture negative ionization (ECNI) is often used as the ionization source due to its high sensitivity for halogenated compounds.

-

High-Resolution Mass Spectrometry (HRMS): Used for the confirmation of DP's presence and for the identification of potential metabolites or degradation products.[18]

Trophic Level Analysis

-

Stable Isotope Analysis (δ¹⁵N): The trophic level of each organism in the food web is determined by analyzing the stable nitrogen isotope ratio (¹⁵N/¹⁴N) in their tissues.[19][20][21][22] The δ¹⁵N value increases by a predictable amount with each trophic level, allowing for the precise determination of an organism's position in the food web.[19][20][21][22]

Visualizing this compound in Aquatic Food Webs

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows related to the study of this compound bioaccumulation and biomagnification.

Caption: Conceptual model of this compound bioaccumulation and biomagnification in an aquatic food web.

Caption: A typical experimental workflow for the analysis of this compound in environmental samples.

Conclusion

The scientific evidence overwhelmingly indicates that this compound bioaccumulates and biomagnifies in aquatic food webs. The presence of DP in a wide range of aquatic organisms, often at concentrations that increase with trophic level, highlights its potential for environmental risk. The isomer-specific behavior of DP, with a general trend of anti-DP depletion in biota, suggests that metabolic processes play a role in its fate within organisms. Continued research and monitoring are crucial for a more comprehensive understanding of the long-term ecological impacts of this persistent flame retardant. The standardized experimental protocols outlined in this guide provide a framework for generating comparable and reliable data to inform future risk assessments and regulatory decisions.

References

- 1. scies.org [scies.org]

- 2. This compound and related compounds in aquatic and terrestrial biota: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chm.pops.int [chm.pops.int]

- 9. Uptake, depuration, bioaccumulation, and selective enrichment of this compound in common carp (Cyprinus carpio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biota-sediment accumulation factors for this compound in bottom fish from an electronic waste recycling site, South China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Trophic magnification of this compound in the marine food webs of Fildes Peninsula in Antarctica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isomer-specific bioaccumulation and trophic transfer of this compound in the freshwater food web from a highly contaminated site, South China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trophic magnification of chlorinated flame retardants and their dechlorinated analogs in a fresh water food web - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oaepublish.com [oaepublish.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. arctic-predators.uit.no [arctic-predators.uit.no]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

A Technical Guide to the Toxicological Effects of Dechlorane Plus on Wildlife

Introduction

Dechlorane Plus (DP) is a polychlorinated flame retardant developed as a replacement for Mirex, a substance banned for its toxicity and persistence.[1][2][3] The technical DP mixture is composed of two primary stereoisomers, syn-DP and anti-DP, typically found in a ratio of approximately 1:3.[4][5][6] Despite its intended use in materials like electrical wire coatings and plastics, DP is not chemically bound to these polymers and is released into the environment through manufacturing, use, and disposal.[2][7] Its chemical stability, high lipophilicity, and resistance to degradation have led to its classification as a persistent, bioaccumulative, and toxic (PBT) substance.[8][9] DP has been detected globally in various environmental matrices, including air, water, sediment, and wildlife, even in remote regions, highlighting its potential for long-range transport.[1][10][11] Due to these concerns, this compound has been added to the Stockholm Convention on Persistent Organic Pollutants (POPs).[8][10][11] This guide provides an in-depth summary of the current scientific understanding of DP's toxicological effects on wildlife, focusing on bioaccumulation, organ-specific toxicity, and mechanisms of action.

Bioaccumulation and Tissue Distribution

This compound is characterized by its high lipophilicity (log K(OW) > 9), which drives its tendency to accumulate in the fatty tissues of living organisms.[1][12] This property facilitates its entry and magnification through food webs.[5][12]

Stereoselective Accumulation A notable characteristic of DP bioaccumulation is its stereoselectivity, which varies among different animal classes.[4] Studies have widely observed a preferential enrichment of the syn-DP isomer in fish.[4] Conversely, some bird species exhibit a selective accumulation of the anti-DP isomer.[4][13] This species-specific fractionation is thought to result from differences in metabolic pathways, with anti-DP being more readily biotransformed in most animals, alongside preferential excretion of anti-DP in fish and syn-DP in birds.[4]

Tissue-Specific Distribution Once absorbed, DP distributes unevenly among different organs and tissues. In fish, while both isomers are found throughout the body, anti-DP shows a particularly high affinity for the brain, indicating it can cross the blood-brain barrier and posing a risk for neurotoxicity.[14] In the same fish, syn-DP and its dechlorinated analogs tend to accumulate more in the liver relative to muscle.[14] In terrestrial wildlife, such as sheep, the highest concentrations of DP are found in abdominal fat, followed by the liver, with the lowest levels detected in the brain.[15]

Table 1: Concentrations and Bioaccumulation of this compound in Wildlife

| Wildlife Group | Species / Location | Tissue/Sample | Isomer(s) | Concentration Range | Bioaccumulation Factor (BMF/TMF) | Reference(s) |

| Fish | Freshwater Food Web, South China | Whole Body | syn-DP | 19.1 - 9630 ng/g lipid wt | TMF = 11.3 | [5] |

| Freshwater Food Web, South China | Whole Body | anti-DP | 19.1 - 9630 ng/g lipid wt | TMF = 6.6 | [5] | |

| Predator Fish (Lab Study) | Serum, GI Tract | syn-DP, anti-DP | N/A | BMF > 1 | [16][17] | |

| Predator Fish (Lab Study) | Other Tissues | syn-DP, anti-DP | N/A | BMF < 1 | [16][17] | |

| Birds | Terrestrial Raptors, Northern China | Muscle, Liver | Sum of isomers | 10 - 810 ng/g lipid wt | N/A | [13] |

| Gulls (Larus michahellis), Mediterranean | Eggs | Total DP | Avg. 209 pg/g wet wt | N/A | [18] | |

| White Storks, Spain | Eggs | Total DP | 105 - 401 pg/g wet wt | N/A | [19] |

BMF: Biomagnification Factor; TMF: Trophic Magnification Factor. TMF values indicate biomagnification across the food web, while BMF values represent magnification from diet to a specific organism.

Toxicological Effects of this compound

Laboratory studies have revealed that DP exposure can lead to a range of adverse health effects in wildlife, impacting multiple organ systems.

Hepatotoxicity The liver is a primary target organ for DP toxicity. Oral exposure in male mice to environmentally relevant concentrations (1 and 5 mg/kg/day) induced noticeable liver damage, including disarray of hepatic cords and cellular degeneration.[20] Subchronic studies in rats also reported increases in liver weight following exposure.[21] At the molecular level, DP exposure alters the hepatic proteome in fish, affecting proteins involved in metabolism, stress response, and signaling, potentially leading to apoptosis (programmed cell death).[22]

Neurotoxicity Evidence suggests DP is a neurotoxicant. The ability of the anti-DP isomer to accumulate in the brains of fish points to a direct risk to the central nervous system.[14] In silico modeling studies predict that DP may act as an antagonist to the GABA-A receptor, a key component in neurotransmission, which could lead to increased neuronal excitability.[23] In zebrafish co-exposed to DP and another pollutant, researchers observed neurobehavioral deficits, impaired axonal growth of motor neurons, and apoptosis in muscle tissue.[24]

Developmental and Reproductive Toxicity DP poses a significant threat to the early life stages of wildlife.[11] Studies on common carp (B13450389) embryos exposed to DP concentrations ranging from 30 to 120 μg/L revealed severe developmental effects, including:

-

Increased mortality and DNA damage.[25]

-

Delayed hatching time and reduced hatching rate.[25]

-

Decreased body length and a higher incidence of morphological deformities.[25]

-

Altered expression of genes crucial for neural (sox2, sox19a) and skeletal (Mef2c, BMP4) development.[25]

Furthermore, DP is recognized as a potential endocrine-disrupting chemical (EDC), meaning it can interfere with the hormone systems that regulate development and reproduction.[3][8][26][27]

Metabolic Disruption and Effects on Gut Microbiota Recent research has uncovered DP's ability to disrupt fundamental metabolic processes. In mice, oral DP exposure was shown to alter glucose and lipid metabolism.[20] This was linked to the transcriptional regulation of key metabolic enzymes and the activation of the PI3K/AKT signaling pathway.[20] The same study found that DP exposure significantly altered the composition and diversity of the gut microbiota, reducing the abundance of beneficial bacteria.[20] These changes to the gut microbiome can have long-lasting health consequences and can even be transferred across generations, primarily through lactation, as shown in rat studies.[28]

Table 2: Summary of Toxicological Endpoints of this compound in Wildlife

| Wildlife Model | Exposure Route & Dose/Concentration | Key Toxicological Effects Observed | Reference(s) |

| Male Mice | Oral gavage (0.5, 1, 5 mg/kg/day for 6 weeks) | Hepatic damage, altered glucose/lipid metabolism, disruption of gut microbiota. | [20] |

| Common Carp (Embryos) | Aqueous (30, 60, 120 μg/L from 3 hpf) | Increased mortality, DNA damage, developmental delays, morphological deformities, oxidative stress. | [25] |

| Zebrafish (Larvae) | Aqueous (co-exposure with 3-MP) | Neurobehavioral anomalies, decreased axonal growth, apoptosis in muscle. | [24] |

| Chinese Sturgeon (Juvenile) | Intraperitoneal injection (1, 10, 100 mg/kg) | Altered hepatic proteome, suggesting interference with metabolism and induction of apoptosis. | [22] |

| Japanese Quail | N/A | Induction of oxidative stress. | [29] |

| Rats | Oral (dietary, up to 100,000 ppm for 90 days) | Increased liver and lung weight, hepatotoxic effects. | [21] |

Mechanisms of Toxicity

The adverse effects of this compound are driven by its interference with cellular and molecular processes.

Oxidative Stress One of the primary mechanisms of DP-induced toxicity is the generation of oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses. In carp embryos, exposure to DP led to significantly higher levels of ROS and malondialdehyde, a marker of lipid peroxidation.[25] This cellular stress can cause widespread damage to DNA, proteins, and lipids, contributing to the observed developmental abnormalities.[25]

Disruption of Signaling Pathways DP can directly interfere with critical intracellular signaling pathways. The disruption of glucose and lipid metabolism in mice was linked to the activation of the PI3K/AKT pathway.[20] This pathway is a central regulator of cell growth, survival, and metabolism. By activating this pathway, DP alters the function of downstream proteins like GLUT4 (glucose transporter) and GSK3β, and modifies the expression of genes involved in fatty acid synthesis and breakdown.[20]

Caption: Proposed signaling pathway for DP-induced metabolic disruption in mammals.

Alteration of Gene Expression DP exposure can dysregulate the expression of genes that are fundamental for normal development. In carp embryos, DP was found to significantly alter the mRNA levels of transcription factors like sox2 and sox19a, which are essential for the formation of the nervous system, and Mef2c and BMP4, which are critical for skeletal and muscle development.[25] This disruption of the genetic blueprint during early development is a direct cause of the observed physical deformities.

Caption: Logical relationships in DP-induced developmental toxicity in fish embryos.

Key Experimental Protocols

To ensure the reproducibility and validation of toxicological findings, detailed experimental methodologies are crucial. Below are summaries of protocols used in key studies investigating the effects of this compound.

Protocol 1: Developmental Toxicity Assessment in Common Carp (Cyprinus carpio) Embryos This protocol is adapted from studies assessing the effects of aqueous DP exposure on fish embryos.[25]

-

Animal Model: Fertilized common carp embryos.

-

Exposure: Embryos are collected at 3 hours post-fertilization (hpf) and exposed to a static renewal system with varying nominal concentrations of DP (e.g., 0, 30, 60, 120 μg/L) dissolved in a solvent carrier (e.g., DMSO) and diluted in embryo medium. The exposure solution is renewed every 24 hours.

-

Duration: From 3 hpf until hatching or a predetermined endpoint (e.g., 120 hpf).

-

Endpoints Measured:

-

Developmental Metrics: Mortality, hatching rate, time to hatch, body length, and incidence of morphological deformities (e.g., pericardial edema, spinal curvature) are recorded at regular intervals.

-

Biochemical Assays: At the end of the exposure, pools of larvae are homogenized to measure levels of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) using commercial assay kits to quantify oxidative stress.

-

Gene Expression Analysis: Total RNA is extracted from larvae, converted to cDNA, and subjected to quantitative real-time PCR (qPCR) to measure the relative expression levels of target genes involved in neural (sox2, sox19a) and skeletal (Mef2c, BMP4) development. A housekeeping gene (e.g., β-actin) is used for normalization.

-

-

Data Analysis: Statistical analyses (e.g., ANOVA followed by post-hoc tests) are used to compare the endpoints between control and DP-exposed groups.

Protocol 2: Subchronic Oral Toxicity Study in Mice This protocol is based on studies investigating the effects of DP on hepatic health, metabolism, and gut microbiota in a mammalian model.[20]

-

Animal Model: Adult male mice (e.g., C57BL/6), 8 weeks of age. Animals are acclimated and housed under standard laboratory conditions.

-

Exposure: Mice are randomly assigned to control and treatment groups. DP is dissolved in a vehicle (e.g., corn oil) and administered daily via oral gavage at different doses (e.g., 0, 0.5, 1, 5 mg/kg body weight/day).

-

Duration: 6 weeks.

-

Endpoints Measured:

-

Physiological Metrics: Body weight is monitored weekly. At the end of the study, mice are euthanized, and organs (liver, fat pads) are weighed.

-

Histopathology: Liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of pathological changes.

-

Metabolite Analysis: Liver tissue is analyzed for key metabolites such as glycogen, pyruvate, glucose, and triglycerides using specific assay kits.

-

Molecular Analysis:

-

Gene Expression: RNA is extracted from the liver for qPCR analysis of genes involved in glucose and lipid metabolism (e.g., GK, SREBP1, CPT1).

-

Protein Analysis: Liver protein extracts are analyzed by Western Blot to quantify the expression and phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

-

-

Gut Microbiota Analysis: Fecal samples are collected, and microbial DNA is extracted. The V3-V4 region of the 16S rRNA gene is amplified and sequenced on a high-throughput platform to analyze the composition and diversity of the gut microbial community.

-

-

Data Analysis: Appropriate statistical tests are used to compare data between groups. Microbiota data is analyzed using bioinformatics pipelines to determine alpha and beta diversity and identify differentially abundant taxa.

Caption: General experimental workflow for wildlife toxicological assessment.

Conclusion

This compound is a ubiquitous environmental contaminant with demonstrated toxicological effects on wildlife. Its properties of persistence, bioaccumulation, and long-range transport ensure that wildlife populations, even in remote areas, are at risk of exposure.[1][11][12] Scientific evidence clearly indicates that DP can cause liver damage, disrupt neurological and metabolic functions, and impair development in a variety of species.[20][22][25] The mechanisms underlying this toxicity involve the induction of oxidative stress, alteration of gene expression, and interference with critical cellular signaling pathways.[20][25] The stereoselective behavior of DP isomers adds another layer of complexity to its risk assessment.[4] The inclusion of this compound in the Stockholm Convention underscores the global consensus on the dangers it poses to environmental and human health, necessitating continued research and monitoring to fully understand and mitigate its impact on global ecosystems.[8][11]

References

- 1. This compound and related compounds in aquatic and terrestrial biota: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and Related Compounds in Food—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chm.pops.int [chm.pops.int]

- 7. toxicslink.org [toxicslink.org]

- 8. getenviropass.com [getenviropass.com]

- 9. Frontiers | Spatial distribution of this compound and dechlorane related compounds in European background air [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. researchgate.net [researchgate.net]

- 13. This compound flame retardant in terrestrial raptors from northern China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tissue distribution of this compound and its dechlorinated analogs in contaminated fish: high affinity to the brain for anti-DP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. scies.org [scies.org]

- 17. Tissue-specific and stereoselective accumulation of this compound isomers in two predator fish in a laboratory feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound in eggs of two gull species (Larus michahellis and Larus audouinii) from the southwestern Mediterranean Sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound and possible degradation products in white stork eggs from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of this compound on hepatic pathology, metabolic health and gut microbiota in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 22. Effects of this compound on the hepatic proteome of juvenile Chinese sturgeon (Acipenser sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms of developmental neurotoxicity of this compound, a recently identified persistent organic pollutant: An in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neurodevelopmental toxicity assessments of alkyl phenanthrene and this compound co-exposure in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Toxic effects of this compound on the common carp (Cyprinus carpio) embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. oms-files.svdcdn.com [oms-files.svdcdn.com]

- 27. Endocrine disruption in wildlife: a critical review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Intergenerational transfer of this compound and the associated long-term effects on the structure and function of gut microbiota in offspring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | Selecting the right bird model in experimental studies on endocrine disrupting chemicals [frontiersin.org]

Unveiling the Pathways: A Technical Guide to Human Exposure to Dechlorane Plus

For Immediate Release

A comprehensive technical guide detailing the pathways of human exposure to the flame retardant Dechlorane Plus (DP) has been compiled for researchers, scientists, and drug development professionals. This in-depth resource synthesizes current scientific knowledge on the subject, presenting quantitative data, detailed experimental protocols, and novel visualizations of exposure routes.

This compound, a chlorinated flame retardant used as a replacement for Mirex, has become a ubiquitous environmental contaminant.[1] Its persistence, potential for bioaccumulation, and suspected adverse health effects have prompted extensive research into how humans come into contact with this compound.[1][2] This guide provides a critical overview of the primary routes of exposure: dietary intake, inhalation, and ingestion of indoor dust.

Major Human Exposure Pathways

Humans are primarily exposed to this compound through three main pathways:

-

Dietary Intake: Consumption of contaminated food is a significant route of exposure.[3] DP accumulates in the food web, particularly in fish and other aquatic organisms.[1][4] Various studies have detected DP in a range of food items, including fish, shellfish, meat, eggs, and dairy products.[5][6][7]

-

Inhalation: this compound is present in both indoor and outdoor air, bound to atmospheric particles.[5][8] Inhalation of this contaminated air contributes to the overall body burden of DP.[9] Concentrations can be particularly elevated in indoor environments due to the presence of consumer products containing the flame retardant.[8]

-

Indoor Dust Ingestion: House dust acts as a sink for DP released from various sources within the home, such as electronics, building materials, and furniture.[10][11] Ingestion of this contaminated dust, particularly by toddlers and young children who exhibit more hand-to-mouth behavior, is a critical exposure pathway.[10][12]

The following diagram illustrates the interconnectedness of these exposure pathways, from environmental sources to human receptors.

Quantitative Analysis of this compound Exposure

Numerous studies have quantified the levels of this compound in various environmental media and human tissues. The following tables summarize key findings to provide a comparative overview of exposure levels.

Table 1: this compound Concentrations in Air and Dust

| Sample Type | Location | Concentration Range | Reference |

| Indoor Air (Offices) | Guangzhou, China | 5.73 ± 5.33 pg/m³ (mean ± SD) | [8] |

| Indoor Air (Homes) | Guangzhou, China | 8.08 ± 5.17 pg/m³ (mean ± SD) | [8] |

| Indoor Air (Public Microenvironments) | Guangzhou, China | 57.27 ± 83.08 pg/m³ (mean ± SD) | [8] |

| Outdoor Air | Guangzhou, China | 36.00 pg/m³ (arithmetic mean) | [8] |

| Atmospheric Particles | Osaka, Japan | 7.1-15.4 pg/m³ | [5] |

| House Dust (E-waste recycling area) | South China | 604 ng/g (geometric mean) | [10] |

| House Dust (Urban area) | South China | 14.5 ng/g (geometric mean) | [10] |

| House Dust (Rural area) | South China | 2.89 ng/g (geometric mean) | [10] |

| Indoor Dust | China | 0.35 to 1,000 ng/g | [12] |

Table 2: this compound Concentrations in Food Items

| Food Group | Location | Concentration (pg/g wet wt) | Reference |

| Sugar and Confectionary | Osaka, Japan | 3.3 | [5] |

| Legumes and their products | Osaka, Japan | 2.8 | [5] |

| Fish, shellfish, and their products | Osaka, Japan | 1.9 | [5] |

| Meat and eggs | Osaka, Japan | 1.5 | [5] |

Table 3: this compound Concentrations in Human Tissues

| Tissue Type | Population | Concentration | Reference |

| Serum | E-waste dismantling workers, China | 190 ng/g lw (median) | [13] |

| Whole Blood | DP manufacturing plant workers, China | 857 ng/g lw (mean) | [13] |

| Blood | General Population | > Breast Milk > Adipose Tissue | [13] |

| Blood Serum | E-waste workers, Thailand | 12.57 ng/g lipid (mean) | [14] |

| Blood Serum | Organic farm workers, Thailand | 0.32 ng/g lipid (mean) | [14] |

| Serum | Residents near e-waste area, China | 9.74 ng/g (median) | [15] |

| Hair | E-waste recycling area, South China | 4.08–2159 ng/g, dry weight | [16][17] |

| Breast Milk | Canada | 0.98 ng/g, lipid | [16] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in diverse and complex matrices requires robust analytical methodologies. The most common approach involves gas chromatography coupled with mass spectrometry (GC-MS).

A general workflow for the analysis of this compound in environmental and biological samples is depicted below.

Key Methodological Steps:

-

Sample Preparation:

-

Extraction: Solid samples like dust, soil, and food are typically freeze-dried and then extracted using techniques such as Soxhlet extraction or pressurized liquid extraction with organic solvents like hexane (B92381) and dichloromethane.[17][18]

-

Cleanup: The raw extracts contain numerous co-extracted substances that can interfere with the analysis. Cleanup procedures are therefore essential. Common techniques include solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges and gel permeation chromatography (GPC) to remove lipids.[18][19]

-

-

Instrumental Analysis:

-

Gas Chromatography (GC): The cleaned-up extract is injected into a gas chromatograph, which separates the different chemical components of the mixture based on their volatility and interaction with the stationary phase of the GC column.

-

Mass Spectrometry (MS): The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This allows for the identification and quantification of this compound isomers (syn-DP and anti-DP).[5][18] High-resolution mass spectrometry (HRMS) is often employed for enhanced selectivity and sensitivity.[18]

-

-

Quality Assurance and Quality Control (QA/QC):

-

Internal Standards: To ensure accuracy and correct for any sample loss during preparation, isotopically labeled internal standards (e.g., ¹³C-labeled DP) are added to the samples before extraction.[18]

-

Blanks and Spikes: Method blanks are analyzed to check for contamination during the analytical process. Spiked blanks and matrix spikes are used to assess the recovery and efficiency of the method.[17]

-

Conclusion

Human exposure to this compound is a complex issue stemming from its widespread use and environmental persistence. This guide highlights that dietary intake, inhalation of air, and ingestion of indoor dust are the primary pathways of concern. The provided quantitative data underscores the variability in exposure levels depending on geographical location, proximity to sources, and individual lifestyle. The detailed experimental protocols offer a foundation for researchers to conduct further investigations into the presence and effects of this emerging contaminant. Continued monitoring and research are crucial to fully understand the long-term health implications of this compound exposure and to inform effective risk management strategies.

References

- 1. This compound and Related Compounds in Food—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sources and environmental behaviors of this compound and related compounds - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhalation and dietary exposure to this compound and polybrominated diphenyl ethers in Osaka, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. merit.url.edu [merit.url.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound in house dust from E-waste recycling and urban areas in South China: sources, degradation, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. Occurrence, behavior and human health risk assessment of this compound and related compounds in indoor dust of China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Levels, tissue distribution and isomer stereoselectivity of this compound in humans: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound in environmental samples and human serum samples from new and old electronic waste dismantling areas in East China: Levels, composition profiles, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterizing the effects of this compound on β-cells: a comparative study across models and species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 18. shop.fera.co.uk [shop.fera.co.uk]

- 19. Frontiers | Spatial distribution of this compound and dechlorane related compounds in European background air [frontiersin.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Dechlorane Plus Isomers

Introduction

Dechlorane Plus (DP), a high-production-volume chlorinated flame retardant, has been used since the 1960s as a substitute for mirex.[1][2] It is primarily utilized as an additive flame retardant in materials such as electrical wire and cable coatings, plastic roofing, and connectors for televisions and computers.[1][3] The commercial DP mixture is composed of two main stereoisomers: syn-DP and anti-DP.[1][3][4] Typically, the commercial formulation contains approximately 25-35% syn-DP and 65-75% anti-DP.[4][5] Due to its environmental persistence, potential for bioaccumulation, and capacity for long-range transport, this compound is recognized as a persistent organic pollutant (POP) and is under consideration for global regulation under the Stockholm Convention.[6][7] This guide provides a detailed overview of the core physical and chemical properties of its isomers, experimental protocols for their analysis, and visual diagrams to illustrate key processes.

Physical and Chemical Properties of this compound Isomers

This compound is a solid white powder at room temperature.[1][4][5] It is characterized by a high molecular weight, very low water solubility, and a high octanol-water partition coefficient, indicating it is highly hydrophobic and lipophilic.[1][5] These properties heavily influence its environmental fate, causing it to bind strongly to organic matter in soil and sediment.[1][3]

Table 1: Summary of Quantitative Physicochemical Properties

| Property | Value | Isomer | Reference |

| Molecular Formula | C₁₈H₁₂Cl₁₂ | Mixture | [1][8] |

| Molecular Weight | 653.73 g/mol | Mixture | [1][8] |

| CAS Number | 13560-89-9 | Mixture | [1][4] |

| 135821-03-3 | syn-DP | [1][4] | |

| 135821-74-8 | anti-DP | [1][4] | |

| Physical State | Solid white powder | Mixture | [1][5] |

| Melting/Freezing Point | 340–382 °C | Mixture | [1][5] |

| Vapor Pressure | 0.006 mm Hg (0.8 Pa) at 200 °C | Mixture | [1][5] |

| Water Solubility | <1.67 ng/L to 249 µg/L (practically insoluble) | Mixture | [4][5] |

| Octanol-Water Partition Coefficient (log K_ow) | 9.3 | Mixture | [4][5] |

| Octanol-Air Partition Coefficient (log K_oa) | 12.26 | Mixture | [5] |

| Sediment/Water Partition Coefficient (log K_p) | 6.65 | Mixture | [5] |

| Thermal Decomposition | Starts at ~285 °C | Mixture | [9] |

Synthesis and Isomeric Composition

This compound is synthesized via a Diels-Alder reaction, where two moles of hexachlorocyclopentadiene (B6142220) react with one mole of 1,5-cyclooctadiene.[1][9] This reaction produces the two stable stereoisomers, syn and anti. The ratio of these isomers in commercial products can vary, with the fraction of syn-DP (f_syn) reported to be between 0.20 and 0.41.[1][3]

Volatility and Environmental Fate

DP's very low vapor pressure and high octanol-air partition coefficient (log K_oa) mean that in the atmosphere, it is predominantly associated with particles.[5] Monitoring studies have confirmed that between 79% and 99% of atmospheric DP is particle-bound.[5][6] This association with airborne particles facilitates its long-range environmental transport to remote regions, including the Arctic.[6] While in the environment, the ratio of the isomers can change from the original commercial mixture. For instance, some studies have observed a depletion of the anti-DP isomer with increasing distance from source areas, although both isomers are considered capable of long-range transport.[7]

Thermal Stability

The technical product information for this compound indicates that thermal decomposition begins at approximately 285 °C.[9] This property is critical for its function as a flame retardant in high-temperature applications but also has implications for its release during e-waste recycling and disposal processes, which can be significant sources of environmental contamination.[1]

Experimental Protocols: Analysis of this compound Isomers

The determination of DP isomers in environmental and biological samples requires highly sensitive and selective analytical methods due to their low concentrations and complex matrices. The standard approach involves solvent extraction, extract cleanup, and instrumental analysis using gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

-

Objective: To extract this compound isomers from the sample matrix (e.g., soil, sediment, tissue) and isolate them from interfering compounds.

-

Methodology:

-

Spiking: A known amount of an isotopically labeled internal standard, such as ¹³C-labeled anti-Dechlorane Plus, is added to the sample aliquot before extraction.[10][11] This allows for accurate quantification by correcting for any analyte loss during the sample preparation process.

-

Extraction: The sample is extracted using an organic solvent. For solid samples, this is often done using an orbital shaker for an extended period (e.g., 15 hours) with a solvent like toluene (B28343).[11]

-

Polymer Precipitation: For plastic or polymer-rich samples, the toluene extract is added dropwise to a non-polar solvent like n-hexane to precipitate the dissolved polymers, leaving the smaller analyte molecules in solution.[11]

-

Centrifugation and Filtration: The mixture is centrifuged to separate the solid residue from the solvent extract.[11] The supernatant is then filtered, typically through a syringe filter (e.g., 0.45 µm PTFE), to remove any remaining particulates.[11]

-

Extract Cleanup

-

Objective: To remove co-extracted interfering substances (e.g., lipids, other organic compounds) that could affect the instrumental analysis.

-

Methodology:

-

Acid Treatment: The extract may be treated with concentrated sulfuric acid-impregnated silica (B1680970) gel to break down lipids and other acid-labile interferences.[11]

-

Solid Phase Extraction (SPE): The extract is passed through an SPE cartridge, commonly packed with silica gel.[10] A non-polar solvent such as cyclohexane (B81311) is used to elute the target analytes while retaining more polar interferences on the cartridge.[10]

-

Concentration: The cleaned extract is concentrated to a small volume (e.g., 50 µL) under a gentle stream of nitrogen and reconstituted in a suitable solvent like nonane (B91170) prior to analysis.[10]

-

Instrumental Analysis

-

Objective: To separate the syn and anti isomers of this compound and to quantify them with high selectivity and sensitivity.

-

Methodology:

-

Gas Chromatography (GC): The extract is injected into a GC system equipped with a capillary column (e.g., DB-5HT).[11] The GC oven temperature is programmed to ramp up (e.g., from 100°C to 315°C) to separate the compounds based on their boiling points and interaction with the column's stationary phase.[10] The syn and anti isomers are separable using this technique.[8]

-

Mass Spectrometry (MS): The separated compounds are introduced into a mass spectrometer for detection. High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) are often employed for their high selectivity and sensitivity, which are necessary for detecting the trace levels of DP found in environmental samples.[10][12] Ionization is typically performed in positive electron impact mode (EI+).[10]

-

Quantification: The concentration of each isomer is determined by comparing its peak area to that of the corresponding labeled internal standard, using a calibration curve generated from authentic standards.[6]

-

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. researchgate.net [researchgate.net]

- 3. chm.pops.int [chm.pops.int]

- 4. chm.pops.int [chm.pops.int]

- 5. chm.pops.int [chm.pops.int]